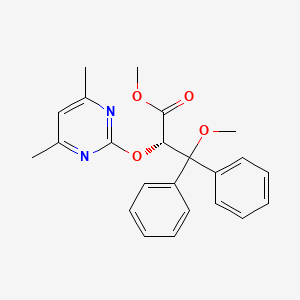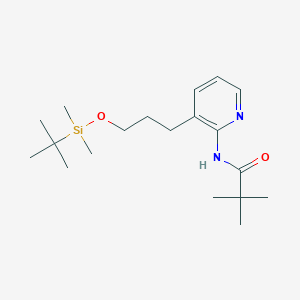![molecular formula C20H26N2O3 B1440434 N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020055-16-6](/img/structure/B1440434.png)
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
描述
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, commonly referred to as NAMPA, is an amide-containing compound that has been used in a variety of scientific research applications. NAMPA is a member of the class of compounds known as amines, which are organic compounds that contain nitrogen and hydrogen atoms. NAMPA has been studied for its potential role in a variety of biochemical and physiological processes, and has been found to have both positive and negative effects on certain biological systems.
科学研究应用
NAMPA has been studied in a variety of scientific research applications, including drug discovery, drug metabolism, and enzyme inhibition. In drug discovery, NAMPA has been used to identify potential targets for new drugs. In drug metabolism, NAMPA has been used to investigate the mechanisms of drug action and metabolism in the body. In enzyme inhibition, NAMPA has been used to study the effects of certain enzymes on the body.
作用机制
NAMPA has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. PDE-4 is an enzyme involved in the breakdown of certain hormones, such as adrenaline. By inhibiting these enzymes, NAMPA can affect the levels of prostaglandins and hormones in the body, which can have both positive and negative effects.
Biochemical and Physiological Effects
NAMPA has been found to have both positive and negative effects on certain biochemical and physiological processes. On the positive side, NAMPA has been found to reduce inflammation and pain, as well as to reduce the levels of certain hormones, such as adrenaline. On the negative side, NAMPA has been found to have a toxic effect on certain cells, such as liver and kidney cells.
实验室实验的优点和局限性
NAMPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. Additionally, NAMPA is relatively non-toxic and does not have any significant side effects. However, NAMPA does have some limitations for use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, NAMPA is not very selective, meaning that it can affect other enzymes and processes in addition to the ones it is intended to target.
未来方向
NAMPA has a wide range of potential applications in scientific research. Future research could focus on the development of more selective and specific inhibitors of enzymes and processes, as well as the development of new methods for synthesizing NAMPA. Additionally, future research could focus on the effects of NAMPA on other biochemical and physiological processes, such as cell growth and differentiation, as well as its potential use in drug delivery systems. Finally, future research could focus on the potential therapeutic applications of NAMPA, such as its use in the treatment of inflammatory and pain-related conditions.
属性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-5-13(2)16-8-6-7-9-18(16)25-14(3)20(23)22-17-12-15(21)10-11-19(17)24-4/h6-14H,5,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODINHZYVUDJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)






![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)


![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)
